1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine
Description
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a halogenated arylhydrazine derivative featuring a trifluoromethylthio (-SCF₃) group at the 2-position and an iodine atom at the 3-position of the phenyl ring. This compound’s unique substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H6F3IN2S |
|---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
[3-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-4(11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
InChI Key |
VUNFQEPVJDXDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)SC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-iodo-2-(trifluoromethylthio)phenyl)hydrazine generally involves two key steps:
- Step 1: Preparation of the substituted aniline precursor, specifically 3-iodo-2-(trifluoromethylthio)aniline.
- Step 2: Conversion of this aniline derivative into the corresponding hydrazine via hydrazine hydrate treatment or diazotization followed by reduction.
This approach is consistent with common synthetic routes for aryl hydrazines bearing electron-withdrawing substituents such as trifluoromethylthio and halogens.
Synthesis of 3-Iodo-2-(trifluoromethylthio)aniline
While direct literature on this exact intermediate is limited, related trifluoromethylthio-substituted anilines are typically synthesized by:
- Electrophilic substitution or nucleophilic aromatic substitution on appropriately substituted aromatic rings.
- Introduction of the trifluoromethylthio group (–SCF3) often involves reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiosulfonates or trifluoromethylthiolating reagents) under controlled conditions.
- Iodination at the 3-position can be achieved via electrophilic aromatic substitution using iodine or iodine sources under acidic or catalytic conditions.
Conversion of 3-Iodo-2-(trifluoromethylthio)aniline to Hydrazine Derivative
The critical step is the transformation of the aniline into the hydrazine derivative:
Hydrazine Hydrate Reaction: The aniline derivative is reacted with hydrazine hydrate under controlled temperature and solvent conditions to substitute the amino group with a hydrazine moiety, yielding 1-(3-iodo-2-(trifluoromethylthio)phenyl)hydrazine. This method is reported as a standard approach for similar compounds and allows for high purity and yield when optimized.
Diazotization and Reduction Method: An alternative involves diazotization of the substituted aniline using sodium nitrite and concentrated hydrochloric acid at low temperatures (0–15 °C) to form the diazonium salt, followed by reduction with sodium sulfite or other suitable reducing agents to afford the hydrazine hydrochloride salt. This method has been demonstrated for related trifluoromethylphenyl hydrazine derivatives with yields above 75% and purities between 97–99%.
Detailed Reaction Conditions from Related Patents and Literature
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Diazotization | p-Trifluoromethylaniline, sodium nitrite (1.05–3.0 equiv), concentrated hydrochloric acid (36-38%), water; temperature controlled at -5 to 15 °C | Formation of diazonium salt; pH adjusted to 5–7 using sodium carbonate solution (10–12%) |
| Reduction | Sodium sulfite solution (20–25%), temperature 0–25 °C, stirring 1–4 h; followed by addition of concentrated HCl and reflux 1–4 h | Converts diazonium salt to hydrazine hydrochloride; yields ~76–80%, purity 97–99% |
| Hydrazine substitution | Hydrazine hydrate with substituted aniline in solvent under controlled temperature | Direct substitution to hydrazine; used for 1-(3-iodo-4-(trifluoromethylthio)phenyl)hydrazine |
Catalytic Iodine-Mediated Radical Generation (Relevant for Functionalization)
Recent studies have shown that aryl hydrazines can undergo radical reactions catalyzed by molecular iodine in solvents such as 2,2,2-trifluoroethanol at moderate temperatures (40 °C), which may be relevant for further functionalization or derivatization of hydrazine compounds. This catalytic system can generate aryl radicals from aryl hydrazines, enabling advanced synthetic transformations.
Research Findings and Analysis
- The diazotization-reduction route is a well-established and scalable method for preparing trifluoromethylphenyl hydrazine derivatives with high yield and purity.
- Direct hydrazine substitution of the aniline precursor is a simpler alternative but requires careful control of reaction conditions to avoid side reactions and ensure high purity.
- The presence of the trifluoromethylthio group and iodine substituent can influence the reactivity and stability of intermediates, necessitating low-temperature conditions during diazotization to prevent decomposition.
- Catalytic iodine-mediated radical reactions offer a novel approach for modifying aryl hydrazines, potentially useful for synthesizing derivatives or functionalizing the hydrazine moiety.
- The trifluoromethylthio substituent imparts unique electronic properties that can affect the hydrazine's biological activity and synthetic utility.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Diazotization + Reduction | Sodium nitrite, HCl, sodium sulfite | -5 to 15 °C diazotization; reflux 1–4 h | 75–80 | 97–99 | High yield and purity; scalable | Requires low temperature control |
| Hydrazine Hydrate Substitution | Hydrazine hydrate, substituted aniline | Controlled temperature, solvent | Not specified | High (reported) | Simpler procedure | Sensitive to reaction conditions |
| Catalytic Iodine Radical Generation | Molecular iodine, aryl hydrazine, TFE | 40 °C, air atmosphere, 16–20 h | Moderate to high (varies) | N/A | Enables further functionalization | More complex, specialized |
Chemical Reactions Analysis
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine (CAS: 1803763-24-7)
- Key Differences : Chlorine replaces iodine at the 3-position.
- Impact :
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 2061963-98-0)
- Key Differences : Trifluoromethyl (-CF₃) replaces trifluoromethylthio (-SCF₃) at the 2-position; iodine is at the 4-position.
- Impact :
1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine
- Key Differences : Iodine at the 5-position instead of the 3-position.
- Molecular weight identical to the target compound (334.10 g/mol) .
Physicochemical Properties
| Property | 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine | 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine | [3-(Trifluoromethoxy)phenyl]hydrazine |
|---|---|---|---|
| Molecular Formula | C₇H₆F₃IN₂S | C₇H₆ClF₃N₂S | C₇H₇F₃N₂O |
| Molecular Weight (g/mol) | 334.10 | 242.65 | 192.14 |
| LogP (Predicted) | 3.2 | 2.8 | 1.9 |
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in ethanol/DMF | High in DMSO |
| Key Functional Groups | -I, -SCF₃, -NHNH₂ | -Cl, -SCF₃, -NHNH₂ | -OCH₃, -NHNH₂ |
Biological Activity
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The presence of the trifluoromethylthio group and iodine atom contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of molecules, which can lead to improved bioactivity against various pathogens.
- Mechanism of Action : The antimicrobial activity is thought to be related to the disruption of cellular processes in microorganisms, potentially through interference with membrane integrity or metabolic pathways .
Anticancer Activity
The hydrazine derivatives have been explored for their anticancer properties. Research indicates that hydrazine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : In a study examining various hydrazine derivatives, 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was highlighted .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine. The following table summarizes key findings from SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethylthio Group | Enhances lipophilicity and potency |
| Iodine Atom | Increases electrophilicity |
| Hydrazine Moiety | Contributes to anticancer activity |
Synthesis and Characterization
The synthesis of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has been achieved through various methods, including electrophilic trifluoromethylation reactions that utilize hypervalent iodine reagents . Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compound.
Pharmacological Studies
Pharmacological evaluations have demonstrated that 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine exhibits a broad spectrum of biological activities:
- Antitumor Activity : In vitro studies revealed IC50 values in the low micromolar range against several cancer cell lines.
- Antimicrobial Efficacy : The compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
